(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione (4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Brand Name: Vulcanchem
CAS No.: 155975-72-7
VCID: VC21078287
InChI: InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6?,7+,10?/m0/s1
SMILES: CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol

(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

CAS No.: 155975-72-7

Cat. No.: VC21078287

Molecular Formula: C10H15NO4

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione - 155975-72-7

Specification

CAS No. 155975-72-7
Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
IUPAC Name (4S,5R)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Standard InChI InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6?,7+,10?/m0/s1
Standard InChI Key FWPWHHUJACGNMZ-LIPLLEKLSA-N
Isomeric SMILES C[C@H]1[C@@H]2C(C(=O)O2)(NC1=O)C(C(C)C)O
SMILES CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O
Canonical SMILES CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator